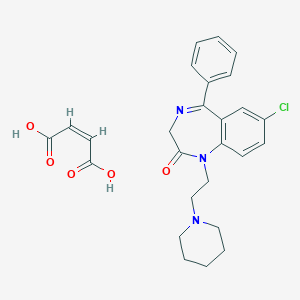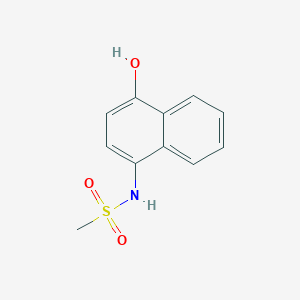![molecular formula C18H15NO5S B229753 2-Hydroxy-4-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B229753.png)
2-Hydroxy-4-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-4-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid, also known as MNSA, is a chemical compound that has been extensively studied for its various scientific applications. This compound is synthesized through a multistep process that involves the reaction of 4-methyl-1-naphthalenesulfonyl chloride with 2-hydroxybenzoic acid.
作用机制
The mechanism of action of 2-Hydroxy-4-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid is not fully understood, but it is believed to involve the binding of 2-Hydroxy-4-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid to metal ions such as zinc and copper. This binding results in a change in the fluorescence properties of 2-Hydroxy-4-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid, which can be used to detect the presence of these metal ions.
Biochemical and Physiological Effects:
2-Hydroxy-4-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid has been shown to have various biochemical and physiological effects. For example, 2-Hydroxy-4-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-Hydroxy-4-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid has also been shown to have antioxidant properties and to protect against oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using 2-Hydroxy-4-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid in lab experiments is its high sensitivity and selectivity for metal ions such as zinc and copper. However, one limitation of using 2-Hydroxy-4-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 2-Hydroxy-4-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid. One potential direction is the development of new fluorescent probes based on the structure of 2-Hydroxy-4-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid for the detection of other metal ions. Another potential direction is the study of the anti-inflammatory and antioxidant properties of 2-Hydroxy-4-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid for the development of new therapeutic agents. Finally, the potential toxicity of 2-Hydroxy-4-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid could be further studied to better understand its limitations for use in lab experiments.
合成方法
The synthesis of 2-Hydroxy-4-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid involves a multistep process that begins with the reaction of 4-methyl-1-naphthalenesulfonyl chloride with 2-hydroxybenzoic acid in the presence of a base such as triethylamine. This reaction results in the formation of an intermediate product, which is then treated with a reducing agent such as sodium borohydride to yield the final product, 2-Hydroxy-4-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid.
科学研究应用
2-Hydroxy-4-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid has been extensively studied for its various scientific research applications. One of the most significant applications of 2-Hydroxy-4-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid is its use as a fluorescent probe for the detection of metal ions such as zinc and copper. 2-Hydroxy-4-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid has also been used as a tool for the study of protein-ligand interactions and as a potential anti-inflammatory agent.
属性
分子式 |
C18H15NO5S |
|---|---|
分子量 |
357.4 g/mol |
IUPAC 名称 |
2-hydroxy-4-[(4-methylnaphthalen-1-yl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C18H15NO5S/c1-11-6-9-17(14-5-3-2-4-13(11)14)25(23,24)19-12-7-8-15(18(21)22)16(20)10-12/h2-10,19-20H,1H3,(H,21,22) |
InChI 键 |
QNZKVZZRWYYUFO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC3=CC(=C(C=C3)C(=O)O)O |
规范 SMILES |
CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC3=CC(=C(C=C3)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline](/img/structure/B229675.png)
![1-[(4-Fluoro-2-methylphenyl)sulfonyl]proline](/img/structure/B229679.png)


![Ethyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B229682.png)




![N-[(4-cyclohexylphenyl)sulfonyl]methionine](/img/structure/B229688.png)
![1-(cyclohexylcarbonyl)benzo[cd]indol-2(1H)-one](/img/structure/B229691.png)
![phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate](/img/structure/B229692.png)
![1-(3-pyridinylcarbonyl)benzo[cd]indol-2(1H)-one](/img/structure/B229696.png)
amino]benzoic acid](/img/structure/B229698.png)